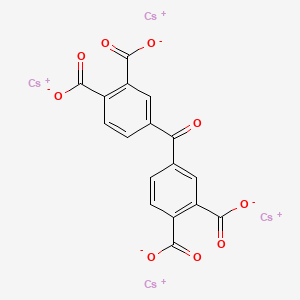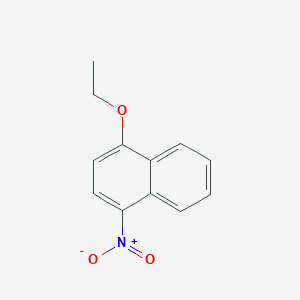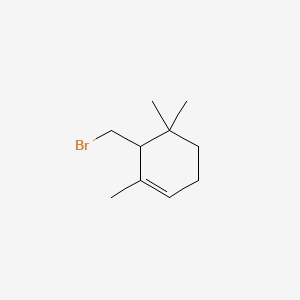![molecular formula C12H17NO2 B13779963 N-[(3,4-Dimethoxyphenyl)methylene]propylamine](/img/no-structure.png)
N-[(3,4-Dimethoxyphenyl)methylene]propylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(3,4-Dimethoxyphenyl)methylene]propylamine is an organic compound belonging to the class of phenethylamines It is characterized by the presence of a methylene bridge connecting a 3,4-dimethoxyphenyl group to a propylamine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,4-Dimethoxyphenyl)methylene]propylamine typically involves the condensation of 3,4-dimethoxybenzaldehyde with propylamine. The reaction is carried out under anhydrous conditions to prevent the formation of by-products. The general procedure involves:
- Dissolving 3,4-dimethoxybenzaldehyde in an appropriate solvent such as ethanol or methanol.
- Adding propylamine to the solution.
- Stirring the mixture at room temperature or slightly elevated temperatures (e.g., 50-60°C) for several hours.
- Isolating the product by filtration or extraction, followed by purification using recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反応の分析
Types of Reactions
N-[(3,4-Dimethoxyphenyl)methylene]propylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium methoxide (NaOMe) or other strong bases can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of 3,4-dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid.
Reduction: Formation of 3,4-dimethoxyphenethylamine or 3,4-dimethoxyphenylpropanol.
Substitution: Formation of derivatives with various functional groups replacing the methoxy groups.
科学的研究の応用
N-[(3,4-Dimethoxyphenyl)methylene]propylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological receptors and enzymes.
Medicine: Investigated for its potential pharmacological properties, including its role as a monoamine oxidase inhibitor.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-[(3,4-Dimethoxyphenyl)methylene]propylamine involves its interaction with various molecular targets. As a phenethylamine derivative, it may act on neurotransmitter systems, particularly by inhibiting the activity of monoamine oxidase enzymes. This inhibition can lead to increased levels of neurotransmitters such as dopamine and serotonin, potentially affecting mood and behavior. Additionally, the compound’s methoxy groups may influence its binding affinity and selectivity for specific receptors and enzymes.
類似化合物との比較
N-[(3,4-Dimethoxyphenyl)methylene]propylamine can be compared to other similar compounds such as:
3,4-Dimethoxyphenethylamine: Shares the same phenethylamine backbone but lacks the methylene bridge and propylamine moiety.
Mescaline (3,4,5-Trimethoxyphenethylamine): Contains an additional methoxy group on the phenyl ring, leading to different pharmacological properties.
Dopamine: A major neurotransmitter with a similar phenethylamine structure but without methoxy groups.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C12H17NO2 |
|---|---|
分子量 |
207.27 g/mol |
IUPAC名 |
1-(3,4-dimethoxyphenyl)-N-propylmethanimine |
InChI |
InChI=1S/C12H17NO2/c1-4-7-13-9-10-5-6-11(14-2)12(8-10)15-3/h5-6,8-9H,4,7H2,1-3H3 |
InChIキー |
ZZSJSJXXNVFEFL-UHFFFAOYSA-N |
正規SMILES |
CCCN=CC1=CC(=C(C=C1)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2,3,4,6,7,8,9,10-Octahydropyrimido[1,2-a]azepine;phthalic acid](/img/structure/B13779943.png)



